A 410099.1
Descripción general
Descripción
Aplicaciones Científicas De Investigación
A 410099.1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound for studying the inhibition of apoptosis proteins.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mecanismo De Acción
Target of Action
A 410099.1 is a high-affinity inhibitor of the Baculoviral IAP Repeat-containing (BIRC) proteins . The primary targets of this compound are BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 . These proteins play a crucial role in inhibiting apoptosis, thus promoting cell survival.
Mode of Action
This compound interacts with its targets (BIRC proteins) by binding to them with high affinity . This binding inhibits the function of the BIRC proteins, thereby
Análisis Bioquímico
Biochemical Properties
A 410099.1 interacts with various biomolecules, most notably the Baculoviral IAP Repeat-containing (BIRC) proteins . It has been shown to inhibit BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 with EC50 values of 4.6, 9.2, 15.6, 19.9, and 93.9 nM respectively . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells. It exhibits cytotoxicity in a wide range of cancer cell lines in vitro, with an EC50 of 13 nM in MDA-MB-231 cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a high-affinity XIAP antagonist, it binds to the BIR3 domain of XIAP with a Kd of 16 nM .
Temporal Effects in Laboratory Settings
It is known that it displays antitumor activity in a mouse breast cancer xenograft model .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and these interactions could have effects on its localization or accumulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A 410099.1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the coupling of N-Methyl-L-alanine with 2-cyclohexylglycine.
Introduction of the naphthalenyl group: This step involves the coupling of the core structure with 1,2,3,4-tetrahydro-1-naphthalenyl.
Final coupling and purification: The final product is obtained by coupling the intermediate with L-prolinamide and purifying the compound to achieve high purity (≥98%) using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
A 410099.1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can be used to introduce different substituents on the core structure, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
Boc-A 410099.1 amide-alkylC4-amine: A functionalized IAP ligand used in proteolysis targeting chimeras (PROTACs).
A 410099.1 amide-PEG3-amine: Another functionalized IAP ligand with a polyethylene glycol linker.
Uniqueness
This compound is unique due to its high affinity for XIAP and its potent cytotoxicity in various cancer cell lines. Its ability to enhance TRAIL-induced apoptosis in chronic lymphocytic leukemia cells further distinguishes it from other similar compounds .
Actividad Biológica
A 410099.1 is a functionalized ligand associated with the inhibitors of apoptosis (IAP) proteins, specifically designed for use in PROTAC (PROteolysis TArgeting Chimeras) research and development. This compound has garnered attention due to its potential therapeutic applications in cancer treatment by selectively targeting IAP proteins, which play crucial roles in cell survival and apoptosis regulation.
This compound is characterized as an amine derivative, which allows for easy conjugation to linkers or target proteins. The compound's structure facilitates its role as a chemical probe in biological assays aimed at understanding the interactions and functions of IAP proteins.
Biological Activity
The biological activity of this compound has been primarily assessed through its effects on various IAP proteins, including cIAP1, cIAP2, and XIAP. The compound exhibits potent inhibitory properties, with effective concentrations (EC50) as follows:
Target Protein | EC50 (nM) |
---|---|
cIAP1 | 4.6 |
cIAP2 | 9.2 |
XIAP | 15.6 |
These values indicate that this compound has a high affinity for these targets, making it a promising candidate for further development in targeted protein degradation strategies.
This compound functions by modulating the ubiquitin-proteasome system through its interaction with IAP proteins. By binding to these proteins, it promotes their degradation, which can lead to the activation of apoptotic pathways in cancer cells that typically evade death due to overexpression of IAPs.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental settings:
- In Vitro Studies : In a study published in Frontiers in Cell and Developmental Biology, this compound was shown to selectively inhibit BIR domains of IAPs, demonstrating its potential as a tool for studying IAP function and selectivity . The study utilized NanoBRET assays to assess the binding dynamics and selectivity of this compound against different BIR domains.
- Cellular Assays : Another investigation focused on the cellular impact of this compound on cancer cell lines known to overexpress IAPs. The results indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls, suggesting that the compound effectively re-sensitizes cancer cells to apoptotic signals .
- Therapeutic Potential : Research indicates that combining this compound with other chemotherapeutic agents may enhance treatment efficacy by overcoming resistance mechanisms associated with IAP overexpression . This combinatorial approach could provide a novel strategy for improving outcomes in resistant cancer types.
Propiedades
Número CAS |
762274-58-8 |
---|---|
Fórmula molecular |
C27H41ClN4O3 |
Peso molecular |
505.1 |
Nombre IUPAC |
N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride |
InChI |
InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |
Clave InChI |
OPCYOBWCDDJCFT-VOSOYEAFSA-N |
SMILES |
O=C(N[C@@H]1CCCC2=C1C=CC=C2)[C@H]3N(C([C@H](C4CCCCC4)NC([C@H](C)NC)=O)=O)CCC3.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A 410099.1; A 410099.1; A410099.1; A4100991 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.